Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester
Description
Benzenecarboximidic acid derivatives are a class of compounds characterized by a benzene ring substituted with an imidic acid group (-C(=NH)OH). The ethyl ester variant, N-[(4-nitrophenyl)thio]-benzenecarboximidic acid ethyl ester, replaces the hydroxyl proton of the imidic acid with an ethyl ester group (-OEt) and introduces a sulfur-linked 4-nitrophenyl substituent at the nitrogen. This compound’s systematic name adheres to the functional replacement nomenclature rules outlined by the Chemical Abstracts Service (CAS), where "benzenecarboximidic acid" is prioritized over tautomeric amide forms for esters .
The 4-nitrophenylthio group imparts electron-withdrawing and steric effects, influencing reactivity and stability. Such derivatives are typically synthesized via nucleophilic substitution or esterification reactions and may serve as intermediates in pharmaceuticals or agrochemicals.
Properties
CAS No. |
101414-54-4 |
|---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl N-(4-nitrophenyl)sulfanylbenzenecarboximidate |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-15(12-6-4-3-5-7-12)16-21-14-10-8-13(9-11-14)17(18)19/h3-11H,2H2,1H3 |
InChI Key |
DRNJYOGZDSCDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NSC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Imidoyl Chloride Intermediate
This method involves sequential imidoyl chloride formation and thiolate coupling:
Step 1: Synthesis of Benzenecarboximidic Acid Ethyl Ester
Benzenecarboximidic acid is reacted with ethanol under acidic catalysis (e.g., $$ \text{H}2\text{SO}4 $$) or using titanium-based catalysts like tetraisopropyl titanate. Conditions:
Step 2: Thioether Formation
The ethyl ester reacts with 4-nitrothiophenol in the presence of a base (e.g., triethylamine) to form the N–S bond:
$$
\text{C}6\text{H}5\text{C(=NH)OEt} + \text{HS–C}6\text{H}4\text{NO}2 \xrightarrow{\text{Base}} \text{C}6\text{H}5\text{C(=N–S–C}6\text{H}4\text{NO}2\text{)OEt} + \text{H}_2\text{O}
$$
Route 2: One-Pot Condensation
A tandem esterification and thiolation approach reduces intermediate isolation:
- Simultaneous Esterification and Thioether Formation :
Advantages :
Purification and Quality Control
Post-synthesis steps ensure product integrity:
Dealcoholization
Neutralization and Washing
Adsorption and Decolorization
- Porous Materials : Activated carbon or silica gel adsorb colored impurities.
- Filtration through a 0.2 µm membrane ensures particulate-free product.
Data Tables
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 (Two-Step) | Route 2 (One-Pot) |
|---|---|---|
| Yield | 60–75% | 50–65% |
| Reaction Time | 6–8 hours | 4–5 hours |
| Catalyst Complexity | Moderate (dual catalysts) | High (compatibility issues) |
| Purity (HPLC) | ≥98% | ≥95% |
Table 2: Optimal Reaction Conditions
| Step | Temperature (°C) | Pressure | Catalyst |
|---|---|---|---|
| Esterification | 160–230 | Ambient | $$ \text{Ti(OiPr)}_4 $$ |
| Thioether Formation | 80–100 | Ambient | $$ \text{CuI} $$ |
| Dealcoholization | 185–210 | -0.08 MPa | None |
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester undergoes various chemical reactions including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenylthio group can interact with biological molecules through various pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key analogs differ in substituents attached to the imidic nitrogen or benzene ring. Below is a comparative analysis:
Table 1: Structural and Nomenclature Comparison
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-nitrophenylthio group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the imidic carbon compared to the electron-donating 4-methoxy group in .
- The 4-bromo substituent in provides moderate electron withdrawal but lacks the resonance effects of the nitro group.
The fused naphthyridine ring in nonelakinone impurity D adds steric complexity and rigidity, limiting conformational flexibility.
Tautomerism and Stability :
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Table 2: Physicochemical Data
Notes:
Biological Activity
Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester (CAS No. 101414-54-4) is a compound with potential biological activity due to its structural features, which include a carboximidic acid moiety and a nitrophenyl thioether group. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.354 g/mol
- Chemical Structure : The compound features a benzenecarboximidic acid backbone with a 4-nitrophenyl thioether substituent, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with nitrophenyl groups often exhibit antimicrobial properties. A study demonstrated that derivatives of benzenecarboximidic acids can inhibit the growth of various bacteria and fungi. The presence of the nitrophenyl thio group enhances this activity, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.
Antioxidant Properties
The antioxidant capacity of benzenecarboximidic acid derivatives has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results suggest that the compound possesses significant antioxidant activity, which may be attributed to the electron-withdrawing nature of the nitro group, facilitating electron donation to free radicals.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits selective cytotoxic effects. The compound showed IC50 values in the micromolar range, indicating potential as an anticancer agent. Mechanistic studies suggest apoptosis induction through the activation of caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacteria/fungi | |
| Antioxidant | Significant radical scavenging | |
| Cytotoxicity | Selective cytotoxicity in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, benzenecarboximidic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher nitro substitution showed enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Case Study 2: Antioxidant Mechanism
A detailed study on the antioxidant mechanisms revealed that the compound effectively reduced oxidative stress markers in vitro. The study employed cell lines exposed to oxidative stress, demonstrating that treatment with benzenecarboximidic acid derivatives led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Case Study 3: Cancer Cell Response
In vitro assays on HeLa cells treated with varying concentrations of this compound showed dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, suggesting potential for development as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester, and what analytical methods validate its purity?
- Methodological Answer : The synthesis typically involves coupling a nitrophenylthiol group to a benzenecarboximidic acid scaffold via nucleophilic substitution or thioether formation. For example, analogous compounds in and use isoxazole/thiophene-thioether linkages with nitroaryl groups, suggesting similar reactivity. Post-synthesis, purity validation employs:
- HPLC () with UV detection at 254 nm for nitro group absorbance.
- Mass spectrometry () to confirm molecular weight (e.g., parent ion at m/z 310–330 Da range).
- 1H/13C NMR () to verify ethyl ester protons (~1.2–1.4 ppm triplet, ~4.2–4.4 ppm quartet) and aromatic protons from the nitrobenzene moiety (~7.5–8.5 ppm) .
Q. How does the solubility profile of this compound influence experimental design in organic synthesis?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or dichloromethane (). For reactions requiring aqueous conditions, surfactants or co-solvents (e.g., acetone-water mixtures) are recommended. Solubility data from analogous nitroaryl esters () suggest a logP value of ~2.5–3.0, guiding solvent selection for recrystallization .
Q. What spectroscopic techniques are critical for structural elucidation, and what key spectral features distinguish this compound?
- Methodological Answer :
- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) confirms the nitro group. A carbonyl stretch at ~1700 cm⁻¹ identifies the ester ().
- NMR : Distinct splitting patterns for the ethyl ester (e.g., triplet for CH₃ and quartet for CH₂) and aromatic protons (para-substituted nitrobenzene) resolve structural ambiguities () .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitrophenylthio group in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the nitro group on the thioether’s sulfur atom, predicting nucleophilic attack sites. For example, the nitro group reduces electron density at sulfur, enhancing susceptibility to oxidation (e.g., forming sulfoxides). Comparative studies with non-nitro analogs () validate computational predictions .
Q. What mechanistic insights explain conflicting bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Redox sensitivity : The nitro group can undergo enzymatic reduction to an amine, altering binding affinity ( ).
- Solvent effects : DMSO (common stock solvent) may partially denature proteins, affecting assay reproducibility ().
- Control experiments should include stability tests (HPLC monitoring) and alternative solvents (e.g., ethanol) .
Q. What strategies optimize the stability of this compound under varying pH conditions for long-term storage?
- Methodological Answer :
- Acidic conditions (pH < 3) : Hydrolysis of the ethyl ester occurs rapidly; lyophilization in inert atmospheres (N₂/Ar) is advised.
- Neutral to basic conditions (pH 7–9) : Thioether oxidation dominates; antioxidants (e.g., BHT) or chelating agents (EDTA) mitigate metal-catalyzed degradation ().
- Stability data from analogous nitroaryl thioethers ( ) recommend storage at −20°C in amber vials .
Q. How does the nitro group’s electronic effect influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position in aryl rings. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the thioether may favor para-functionalization. Comparative studies with methyl or methoxy analogs () highlight electronic vs. steric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
